An In-depth Technical Guide to (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone: Chemical Properties and Molecular Structure
An In-depth Technical Guide to (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone: Chemical Properties and Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical properties and molecular structure of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone. As a molecule of interest within the broader class of indole-piperazine derivatives, this compound holds potential for further investigation in medicinal chemistry and drug discovery. This document synthesizes available information on its structure, properties, synthesis, and biological context, offering field-proven insights for researchers.
Molecular Structure and Identification
(1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone is a heterocyclic compound featuring a central indole scaffold linked to a 4-methylpiperazine moiety via a carbonyl bridge. The linkage is at the 6-position of the indole ring, a crucial determinant of its spatial arrangement and potential interactions with biological targets.
The core structure consists of a bicyclic indole system, which is composed of a fused benzene and pyrrole ring. The piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions; in this case, one nitrogen is methylated, and the other is acylated by the indole-6-carbonyl group.
While a specific CAS Registry Number for (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone is not readily found in public databases, it is essential to distinguish it from its isomers, such as the more commonly cited (1H-Indol-2-yl)-(4-methylpiperazin-1-yl)methanone (CAS RN: 73187-30-1)[1][2]. The positional isomerism significantly influences the molecule's chemical and biological properties.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| IUPAC Name | (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone | - |
| Molecular Formula | C₁₄H₁₇N₃O | Calculated |
| Molecular Weight | 243.31 g/mol | Calculated |
| Canonical SMILES | CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC=C3 | - |
| InChI Key | (Predicted) | - |
| CAS Registry Number | Not available | - |
Physicochemical Properties
Experimental physicochemical data for (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone are not extensively documented in peer-reviewed literature. However, we can infer likely properties based on data from closely related analogs and computational predictions. The properties of a similar compound, (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone, provide a useful reference point[3].
Table 2: Predicted and Analogous Physicochemical Properties
| Property | Predicted/Analogous Value | Notes |
| Melting Point | Expected to be a solid at room temperature. The analogous (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone has a melting point of 149 °C[3]. | Experimental determination is required for an accurate value. |
| Boiling Point | Predicted to be > 400 °C | High boiling point is expected due to the molecular weight and polar functional groups. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The presence of the basic piperazine nitrogen may increase aqueous solubility at acidic pH. |
| pKa (Basic) | Predicted to be in the range of 7-8 for the piperazine nitrogen. | The tertiary amine in the piperazine ring is the most basic site. The analogous (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone has a predicted basic pKa of 6.39[3]. |
| LogP | Predicted to be in the range of 2-3. | This indicates moderate lipophilicity, which is often favorable for drug-like molecules. |
Synthesis and Characterization
The synthesis of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone can be achieved through a standard amide coupling reaction between 1H-indole-6-carboxylic acid and 1-methylpiperazine. This approach is supported by literature describing similar couplings of indole carboxylic acids with piperazine derivatives[4].
Proposed Synthetic Pathway
The key step is the activation of the carboxylic acid group of 1H-indole-6-carboxylic acid to facilitate nucleophilic attack by the secondary amine of 1-methylpiperazine. Common coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are effective for this transformation.
Caption: Proposed synthesis of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone.
Experimental Protocol
The following is a representative experimental protocol based on similar reported procedures[4]:
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Reaction Setup: To a solution of 1H-indole-6-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
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Activation: Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.
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Amine Addition: Add 1-methylpiperazine (1.2 eq) to the reaction mixture.
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Reaction: Stir the reaction at room temperature for 4-6 hours or until completion, as monitored by TLC or LC-MS.
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Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization
The structural confirmation of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone would rely on a combination of spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, including a signal for the N-H proton (typically > 10 ppm). Signals for the piperazine ring protons would appear as multiplets in the 2.5-4.0 ppm region, and a sharp singlet for the N-methyl group would be observed around 2.3-2.5 ppm.
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¹³C NMR: The carbon NMR would show signals for the carbonyl carbon (around 165-175 ppm), as well as distinct signals for the carbons of the indole and piperazine rings.
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IR Spectroscopy: The infrared spectrum should exhibit a characteristic C=O stretching vibration for the amide carbonyl group (around 1630-1660 cm⁻¹) and an N-H stretching band for the indole amine (around 3200-3300 cm⁻¹).
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio for the molecular ion [M+H]⁺.
Biological Activity and Mechanism of Action
While specific biological data for (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone is limited in the public domain, a US patent discloses a broad class of 1H-indole-6-yl-piperazin-1-yl-methanone derivatives as modulators of the histamine H3 receptor[4]. This suggests that the target compound is likely being investigated for its potential as a histamine H3 receptor antagonist or inverse agonist.
The Histamine H3 Receptor as a Therapeutic Target
The histamine H3 receptor is a G protein-coupled receptor primarily expressed in the central nervous system. It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.
Antagonists and inverse agonists of the H3 receptor block its inhibitory effect, thereby increasing the release of histamine and other neurotransmitters. This has pro-cognitive and wakefulness-promoting effects, making H3 receptor antagonists attractive candidates for the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.
Caption: Simplified mechanism of H3 receptor antagonism.
Conclusion and Future Directions
(1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone is a molecule with a chemical structure that places it within a class of compounds with demonstrated potential as modulators of the histamine H3 receptor. While detailed experimental data for this specific compound is not widely available, this guide provides a robust framework for its synthesis, characterization, and likely biological context based on established chemical principles and data from closely related analogs.
Future research should focus on the definitive synthesis and purification of this compound to allow for thorough experimental characterization of its physicochemical properties and spectroscopic data. Furthermore, in vitro and in vivo studies are necessary to determine its precise pharmacological profile, including its binding affinity and functional activity at the H3 receptor and its selectivity over other receptors. Such data will be crucial in evaluating its potential as a lead compound for the development of novel therapeutics for central nervous system disorders.
References
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U.S. Environmental Protection Agency. (n.d.). (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone Properties. CompTox Chemicals Dashboard. Retrieved February 24, 2026, from [Link]
- Mallikarjuna, S. M., Sandeep, C., & Padmashali, B. (2017). Acid amine coupling of (1H-indole-6-yl)(piperazin-1-yl)methanone with substituted acids using HATU coupling reagent and their antimicrobial and antioxidant activity. International Journal of Pharmaceutical Sciences and Research, 8(7), 2879-2885.
- Nirogi, R. V. S., Deshpande, A. D., Kambhampati, R., Konda, J. B., Reddy, B. T., Parandhama, G., Rao, B. V., Shinde, A. K., & Dubey, P. K. (2012). Synthesis and biological screening of 2-(4-methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole derivatives as 5-HT6 receptor ligands: Part II. Der Pharma Chemica, 4(2), 567-575.
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Hoffman Fine Chemicals. (n.d.). CAS RN 73187-30-1 | (1H-Indol-2-yl)-(4-methylpiperazin-1-yl)methanone. Retrieved February 24, 2026, from [Link]
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CAS Common Chemistry. (n.d.). (2-Iodo-5-nitrophenyl)[1-[(1-methyl-2-piperidinyl)methyl]-1H-indol-3-yl]methanone. Retrieved February 24, 2026, from [Link]
- Google Patents. (n.d.). US20080032976A1 - 1H-indole-6-yl-piperazin-1-yl-methanone derivatives.
